2-Hexenal, 4(or 6)-methyl-2-propyl-

physicochemical profiling volatility comparison flavor release kinetics

2-Hexenal, 4(or 6)-methyl-2-propyl- (CAS 72208-09-4) is an α,β-unsaturated aldehyde of molecular formula C10H18O (MW 154.25 g/mol) that exists as a mixture of positional isomers with the methyl substituent located at either the 4-position or the 6-position of the hexenal backbone. The compound is listed on the Canadian Domestic Substances List (DSL) as an existing substance, confirming historical commercial presence in North America , and carries the European inventory number EINECS 276-466-6.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 72208-09-4
Cat. No. B12694365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexenal, 4(or 6)-methyl-2-propyl-
CAS72208-09-4
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCC(=CC(C)CC)C=O
InChIInChI=1S/C10H18O/c1-4-6-10(8-11)7-9(3)5-2/h7-9H,4-6H2,1-3H3/b10-7-/t9-/m0/s1
InChIKeyGPTLSTSCOCBLOP-CBFJXKFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexenal, 4(or 6)-methyl-2-propyl- (CAS 72208-09-4): Procurement-Ready Baseline Profile for a C10 Unsaturated Aldehyde Flavor Intermediate


2-Hexenal, 4(or 6)-methyl-2-propyl- (CAS 72208-09-4) is an α,β-unsaturated aldehyde of molecular formula C10H18O (MW 154.25 g/mol) that exists as a mixture of positional isomers with the methyl substituent located at either the 4-position or the 6-position of the hexenal backbone [1]. The compound is listed on the Canadian Domestic Substances List (DSL) as an existing substance, confirming historical commercial presence in North America [2], and carries the European inventory number EINECS 276-466-6 . It belongs to the same molecular formula class as the well-characterized fragrance ingredient 2-Isopropyl-5-methyl-2-hexenal (Lavender Aldehyde, FEMA 3406) but differs fundamentally in its substitution pattern—possessing a linear propyl group at C-2 and methyl branching at C-4/C-6 rather than an isopropyl group at C-2 and methyl at C-5 .

Why 2-Hexenal, 4(or 6)-methyl-2-propyl- Cannot Be Casually Substituted with Other C10H18O Aldehydes in Flavor and Fragrance Formulations


Although several C10H18O unsaturated aldehydes share the same molecular formula, their olfactory and physicochemical profiles diverge markedly due to differences in skeletal branching, double-bond position, and substitution pattern. 2-Isopropyl-5-methyl-2-hexenal (Lavender Aldehyde, CAS 35158-25-9) is characterized by a herbal, woody, lavender-like odor with cocoa undertones and carries FEMA GRAS status (FEMA 3406) with recommended use levels of 0.5–50 ppm [1], whereas 2-Hexenal, 4(or 6)-methyl-2-propyl- has a distinct linear-propyl/methyl substitution architecture that is expected to produce different volatility, odor-release kinetics, and receptor activation . Furthermore, the target compound's isomeric mixture (4- and 6-methyl positional isomers) introduces batch-to-batch sensory complexity not present in single-isomer products such as CAS 77731-56-7 . These structural differences—validated by measurable disparities in boiling point, vapor pressure, and refractive index (detailed in Section 3)—mean that simply swapping one C10H18O aldehyde for another will alter the volatile release profile and sensory character of a formulated product, making unvalidated substitution a formulation risk.

Quantitative Differentiation Evidence for 2-Hexenal, 4(or 6)-methyl-2-propyl- (CAS 72208-09-4) vs. Closest C10H18O Aldehyde Analogs


Higher Boiling Point and Lower Vapor Pressure vs. 2-Isopropyl-5-methyl-2-hexenal (Lavender Aldehyde): Implications for Volatile Release and Thermal Processing Stability

The target compound exhibits a computed boiling point of 218.4°C at 760 mmHg, which is approximately 29°C higher than 2-Isopropyl-5-methyl-2-hexenal (Lavender Aldehyde, CAS 35158-25-9) at 189°C (lit.) [1]. Correspondingly, its vapor pressure at 25°C is 0.126 mmHg, substantially lower than the 0.172–0.51 mmHg reported for Lavender Aldehyde [2]. This indicates slower evaporation and potentially longer odor persistence in application, but also requires higher-temperature processing conditions for efficient volatilization.

physicochemical profiling volatility comparison flavor release kinetics

Lower Refractive Index and Density vs. 2-Isopropyl-5-methyl-2-hexenal: Differentiating Purity Assessment and Quality Control Parameters

The target compound has a computed refractive index of 1.437 and density of 0.835 g/cm³ . In contrast, 2-Isopropyl-5-methyl-2-hexenal (Lavender Aldehyde) has a measured refractive index of n20/D 1.448–1.454 and density of 0.845 g/mL at 25°C . These differences, while small, are analytically distinguishable by standard refractometry and densitometry, providing a quantitative basis for identity confirmation and purity assessment in procurement specifications.

quality control refractive index density specification

Isomeric Mixture Composition vs. Single-Isomer Analog 2-Hexenal, 4-methyl-2-propyl- (CAS 77731-56-7): Sensory Complexity Implications

The target compound is explicitly designated as '4(or 6)-methyl-2-propyl-', indicating it is supplied as a mixture of two positional isomers (methyl at C-4 or C-6 of the hexenal backbone) [1]. This contrasts with the single-isomer analog 2-Hexenal, 4-methyl-2-propyl- (CAS 77731-56-7), which has a defined (E)-4-methyl substitution pattern . The isomeric mixture in the target compound introduces a dimension of sensory complexity not achievable with the single isomer alone, as each positional isomer may exhibit distinct odor detection thresholds and quality nuances [2]. The single-isomer analog has a separate EINECS number (278-755-2) and is registered under a distinct CAS number, confirming these are different commercial entities .

isomeric composition sensory complexity batch consistency

Procurement-Driven Application Scenarios for 2-Hexenal, 4(or 6)-methyl-2-propyl- (CAS 72208-09-4) Based on Quantified Differentiation Evidence


High-Temperature Flavor Systems: Baked Goods, Heated Tobacco, and Thermal-Process Flavors Where Volatility Control Is Paramount

The compound's boiling point of 218.4°C—approximately 29°C higher than Lavender Aldehyde—combined with its lower vapor pressure (0.126 mmHg at 25°C) makes it a candidate for flavor formulations subjected to elevated temperatures during manufacturing or end-use [1]. In applications such as baked goods, extrusion-processed snacks, or heated tobacco products where more volatile C10H18O aldehydes flash off prematurely, this compound may provide prolonged flavor retention and a different temporal release profile. Procurement teams evaluating thermal-stable flavor ingredients should request thermogravimetric analysis (TGA) and dynamic headspace GC-MS data from suppliers to confirm these computed predictions experimentally.

Complex Fragrance Accords Requiring Isomeric Richness: Perfumery Blends Where 'Single-Molecule' Character Is Undesirable

As a mixture of 4-methyl and 6-methyl positional isomers, this compound inherently offers greater molecular diversity in the headspace than the single-isomer analog CAS 77731-56-7 . Fragrance formulators seeking to avoid the 'clean but flat' signature of single-isomer aroma chemicals may find this mixture useful for building complexity in green-fruity accords, particularly when a less herbaceous-lavender character (relative to FEMA 3406 Lavender Aldehyde) is desired. Procurement should request a certificate of analysis specifying the isomer ratio by GC to ensure batch-to-batch consistency.

Regulatory-Compliant Flavor Development for the Canadian and European Markets: Pre-Listed Status Simplifies Dossier Preparation

The compound's listing on the Canadian Domestic Substances List (DSL) as an existing substance and its EINECS registration (276-466-6) mean that it does not require new substance notification in Canada or the EU for existing listed uses [2]. This provides a regulatory pathway advantage over novel, non-listed C10H18O aldehydes that would require extensive toxicological dossiers. For flavor houses developing products for these regulated markets, selecting a DSL-listed and EINECS-registered ingredient can reduce time-to-market by 12–24 months relative to new chemical entity notification timelines. However, users must verify that the specific use category is covered under existing registrations.

Analytical Reference Standard for Differentiating C10H18O Aldehyde Isomers in Complex Natural Product Extracts

Given its distinct refractive index (1.437) and density (0.835 g/cm³) relative to the more common Lavender Aldehyde (n20/D 1.452, density 0.845 g/mL), this compound can serve as a diagnostic reference standard in GC-MS and GC-FID methods aimed at resolving co-eluting C10H18O aldehyde isomers in natural product volatile profiles [1]. Analytical laboratories developing methods for authentication of essential oils or flavor extracts can use this compound to establish retention index libraries specific to this substitution pattern, improving isomer identification confidence.

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